2,4,5-Trimethoxy toluene

Description

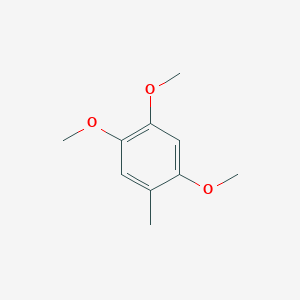

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7-5-9(12-3)10(13-4)6-8(7)11-2/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUJBBNSZJILFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505510 | |

| Record name | 1,2,4-Trimethoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14894-74-7 | |

| Record name | 1,2,4-Trimethoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,4,5-Trimethoxytoluene discovery and natural occurrence

An In-Depth Technical Guide to 2,4,5-Trimethoxytoluene: From Rare Natural Product to Synthetic Precursor

Abstract

This technical guide provides a comprehensive overview of 2,4,5-Trimethoxytoluene (2,4,5-TMT), a polysubstituted aromatic compound. While known primarily as a synthetic intermediate, recent studies have confirmed its status as a rare natural product. This document details its discovery in nature, plausible biosynthetic origins, robust and high-yield chemical synthesis methodologies, and modern analytical techniques for its characterization. Furthermore, it explores its critical application as a precursor in the synthesis of bioactive molecules, such as the carbazole alkaloid Murrayaquinone A. This guide is intended for researchers in natural products chemistry, synthetic organic chemistry, and drug development, offering both foundational knowledge and practical, field-proven protocols.

Introduction

2,4,5-Trimethoxytoluene (IUPAC Name: 1,2,4-Trimethoxy-5-methylbenzene; CAS No. 14894-74-7) is a substituted toluene molecule characterized by three methoxy groups at positions 2, 4, and 5 of the benzene ring. Its structure is isomeric with other significant methoxytoluenes, and it is closely related to naturally occurring phenylpropanoids like asarone. Historically, 2,4,5-TMT was accessible primarily through chemical synthesis. However, its recent definitive identification from a fungal source has opened new avenues for research into its biosynthesis and ecological role.[1][2] Its primary significance in applied science lies in its utility as a highly functionalized aromatic building block for constructing complex molecular architectures, particularly in the pharmaceutical industry. This guide synthesizes the current knowledge on 2,4,5-TMT, bridging the gap between its natural occurrence and its synthetic applications.

Natural Occurrence and Biosynthesis

Confirmed Natural Sources

For years, the natural occurrence of 2,4,5-TMT was ambiguous, with some tentative identifications from plant sources.[1][3] Definitive confirmation came from the analysis of volatile organic compounds produced by the hypoxylaceous fungus, Hypoxylon macrocarpum. Researchers identified 2,4,5-TMT as a trace volatile metabolite by comparing the gas chromatography-mass spectrometry (GC-MS) data of the natural isolate with that of a synthetically prepared standard.[1][2] Additionally, the compound has been detected as a chemical marker in archaeological vine derivatives, suggesting it may be formed through the long-term degradation of plant polyphenolic material.[4]

| Source Organism/Material | Organism Type | Confirmation Method | Notes |

| Hypoxylon macrocarpum | Fungus | GC-MS comparison with synthetic standard | Confirmed as a trace volatile metabolite.[1][2] |

| Asarum sp. (Wild Ginger) | Plant | Tentative by Mass Spectrometry | Requires confirmation by modern analytical methods.[1][3] |

| Archaeological Vine Derivatives | Plant-derived material | Thermally assisted hydrolysis and methylation GC-MS | Identified as a degradation product of ancient polyphenols.[4] |

Table 1: Documented natural sources of 2,4,5-Trimethoxytoluene.

Postulated Biosynthetic Pathways

The precise biosynthetic pathway for 2,4,5-TMT has not been elucidated. However, based on its structure and co-occurrence with other metabolites, two primary pathways can be postulated.

-

Phenylpropanoid Pathway: This is the most common route for aromatic compounds in plants. Starting from phenylalanine or tyrosine, a series of enzymatic reactions involving hydroxylations, methylations, and side-chain modifications could lead to a 2,4,5-trisubstituted benzene ring. The final step would likely be the reduction of a functional group (e.g., aldehyde or carboxylic acid) at the C1 position to a methyl group.

-

Polyketide Pathway: The confirmed fungal origin of 2,4,5-TMT suggests a possible polyketide synthesis route. In fungi, polyketide synthases (PKS) assemble complex carbon skeletons from acetyl-CoA and malonyl-CoA precursors. Aromatic polyketides are formed through the cyclization and aromatization of a linear polyketide chain. Subsequent tailoring enzymes, such as O-methyltransferases, would install the methoxy groups to generate the final 2,4,5-TMT structure. This is supported by the identification of the related new natural product, 2,4,5-trimethylanisole, in the fungus Hypoxylon griseobrunneum, for which a polyketide origin was proposed.[2]

Chemical Synthesis

Chemical synthesis remains the primary and most practical source of 2,4,5-Trimethoxytoluene for research and development. The most efficient modern routes start from commercially available, highly-functionalized precursors like 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid, involving a final reduction step.

Synthesis via Reduction of 2,4,5-Trimethoxybenzaldehyde

A highly efficient and clean method involves the reduction of the aldehyde functional group. Silane-based reduction offers quantitative yields without the need for chromatographic purification.[5]

Protocol 1: Silane Reduction of 2,4,5-Trimethoxybenzaldehyde[5]

-

Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4,5-trimethoxybenzaldehyde (1.0 eq).

-

Solvent: Dissolve the starting material in anhydrous dichloromethane (DCM).

-

Reagent Addition: Add triethylsilane (Et₃SiH, ~1.5 eq) followed by trimethylsilyl chloride (TMSCl, ~1.2 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. The solvent is removed under reduced pressure to yield 2,4,5-Trimethoxytoluene as a crystalline solid, often in quantitative yield without requiring further purification.

Synthesis via Reduction of 2,4,5-Trimethoxybenzoic Acid

An alternative route uses the corresponding benzoic acid, which is reduced to the benzyl alcohol and then to the toluene. A one-pot reduction using a borane complex is effective.[6]

Protocol 2: Borane Reduction of 2,4,5-Trimethoxybenzoic Acid[6]

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add 2,4,5-trimethoxybenzoic acid (1.0 eq).

-

Solvent: Dissolve the acid in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, ~2.2 eq) dropwise over 30 minutes.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes.

-

Work-up: Carefully quench the excess borane by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

-

Extraction: Quench the reaction by adding water and extract the product with chloroform or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to afford pure 2,4,5-Trimethoxytoluene.

| Starting Material | Key Reagents | Yield | Advantages | Reference |

| 2,4,5-Trimethoxybenzaldehyde | Et₃SiH, TMSCl | Quantitative | High yield, clean reaction, no chromatography needed. | [5] |

| 2,4,5-Trimethoxybenzoic Acid | BH₃·THF | ~90% | Good yield, uses a common reducing agent. | [6] |

Table 2: Comparison of representative synthetic routes to 2,4,5-Trimethoxytoluene.

Isolation and Analytical Characterization

The identification of 2,4,5-TMT as a volatile natural product relies on sensitive analytical techniques, primarily GC-MS.

General Protocol: Headspace Analysis of Fungal Volatiles

-

Culturing: Grow the fungus (e.g., Hypoxylon macrocarpum) on a suitable solid or liquid medium in a sealed headspace vial.

-

Adsorption: Expose a Solid-Phase Microextraction (SPME) fiber to the headspace above the culture for a set period to adsorb volatile compounds.

-

Desorption and Analysis: Insert the SPME fiber directly into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). The adsorbed volatiles are thermally desorbed onto the GC column.

-

Identification: Separate the compounds on the GC column and detect them with the MS. Identify 2,4,5-TMT by comparing its retention index and mass spectrum with an authentic, synthesized standard.[1][2]

Spectroscopic and Chromatographic Data

Accurate characterization is essential for confirming the identity of 2,4,5-TMT.

| Technique | Parameter | Value / Description | Reference |

| ¹H NMR | Chemical Shifts (δ) in CDCl₃ | δ 6.42 (s, 1H, Ar-H); 3.91 (s, 3H, OCH₃); 3.84 (s, 3H, OCH₃); 3.79 (s, 3H, OCH₃); 2.20 (s, 3H, Ar-CH₃) | [7] |

| GC-MS | Retention Index (I) | 1436 (on a non-polar column, e.g., DB-5) | [1] |

| MS (EI) | Key Fragments (m/z) | Key fragments can be inferred from the structure and comparison with isomers. The molecular ion [M]⁺ would be at m/z 182. | [2][8] |

Table 3: Key analytical data for the characterization of 2,4,5-Trimethoxytoluene.

Applications in Synthesis

The primary value of 2,4,5-Trimethoxytoluene lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Its specific substitution pattern makes it an ideal starting point for building quinone and carbazole systems.

Precursor to Murrayaquinone A

A key application is in the total synthesis of Murrayaquinone A, a carbazole-1,4-dione natural product with noted bioactivity.[5] In this multi-step synthesis, 2,4,5-TMT is first selectively oxidized to the corresponding 1,4-benzoquinone. This quinone then serves as the foundational electrophile for subsequent reactions that build the indole ring system, ultimately leading to the target carbazole alkaloid. The synthesis is efficient, achieving a 45% overall yield from the commercially available 2,4,5-trimethoxybenzaldehyde.[5]

Synthesis of Pharmaceutical Quinone Derivatives

The methoxy-substituted toluene core is a common motif in molecules designed to interact with biological redox systems. 2,4,5-TMT and its derivatives serve as precursors for various quinone-based compounds that are investigated for their potential as pharmaceuticals. For example, it is used in synthetic schemes aimed at producing analogs of Coenzyme Q and other redox-active agents.[7]

Conclusion

2,4,5-Trimethoxytoluene stands as a fascinating molecule at the intersection of natural product chemistry and synthetic methodology. Once considered a purely synthetic entity, its confirmed discovery in the fungal kingdom highlights the vast, unexplored chemical diversity of microorganisms. While its natural abundance is low, efficient and high-yield synthetic protocols make it readily accessible for research and development. Its demonstrated utility as a precursor for complex bioactive molecules like Murrayaquinone A underscores its importance for professionals in drug discovery and fine chemical synthesis. Future research may focus on elucidating its biosynthetic pathway, exploring its own potential biological activities, and expanding its application in the synthesis of novel therapeutic agents.

References

-

Dissanayake, D. M. M. R., & Seneviratne, K. N. G. (2018). An Expedient Synthesis of Murrayaquinone A via a Novel Oxidative Free Radical Reaction. Chemistry & Biology Interface, 8(1), 1-8.

-

Gehret, J. J. (2009). Quinone Derivatives, Pharmaceutical Compositions, and Uses Thereof. (Patent No. WO/2009/042544). World Intellectual Property Organization.

-

Iranian Chemical Society. (2011). Journal of the Iranian Chemical Society, 8(2).

-

Saito, T., et al. (2020). An Alkylbenzoquinone Involved in Development of Cellular Slime Molds. Journal of Natural Products.

-

Helaly, S. E., et al. (2018). Volatiles from the hypoxylaceous fungi Hypoxylon griseobrunneum and Hypoxylon macrocarpum. Beilstein Journal of Organic Chemistry, 14, 2974–2990.

-

Helaly, S. E., et al. (2018). Volatiles from the hypoxylaceous fungi Hypoxylon griseobrunneum and Hypoxylon macrocarpum. Semantic Scholar.

-

Lauterbach, L., et al. (2019). Retention indices of all isomers of trimethoxytoluene. ResearchGate.

-

Saito, T., et al. (2013). An Alkylbenzoquinone Involved in Development of Cellular Slime Molds. Amazon Web Services.

-

Anderson, G. M. (1978). UC San Francisco Electronic Theses and Dissertations. eScholarship.

-

Regert, M., et al. (2008). Characterization of thermally assisted hydrolysis and methylation products of polyphenols from modern and archaeological vine derivatives using gas chromatography/mass spectrometry. ResearchGate.

Sources

- 1. BJOC - Volatiles from the hypoxylaceous fungi Hypoxylon griseobrunneum and Hypoxylon macrocarpum [beilstein-journals.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. An Expedient Synthesis of Murrayaquinone A via a Novel Oxidative Free Radical Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Isolation of Trimethoxytoluene from Aristolochia clematitis

A Note to the Researcher: Scientific literature indicates the presence of 3,4,5-trimethoxytoluene in Aristolochia clematitis, a key precursor for Coenzyme Q10 and Idebenone synthesis.[1] While the isolation of the specific isomer 2,4,5-trimethoxytoluene from this plant is not documented in readily available literature, this guide provides a robust, scientifically-grounded methodology for the extraction and isolation of a trimethoxytoluene compound from Aristolochia clematitis. The principles and protocols detailed herein are designed to be adaptable for the separation of aromatic compounds of similar polarity and can serve as a foundational workflow for investigating the presence of various trimethoxytoluene isomers within this plant species.

Introduction: The Phytochemical Landscape of Aristolochia clematitis

Aristolochia clematitis, commonly known as European birthwort, possesses a complex phytochemical profile. It is a source of various classes of bioactive compounds, including alkaloids, steroids, terpenoids, tannins, and polyphenols.[2] Notably, the plant is also known for its content of aristolochic acids, which are nephrotoxic and carcinogenic agents.[3][4][5] The presence of these compounds necessitates careful handling and rigorous purification protocols. This guide will detail a comprehensive strategy for the selective isolation of the less polar aromatic compound, trimethoxytoluene, from the more polar and potentially toxic constituents.

Physicochemical Properties of Trimethoxytoluene Isomers

A thorough understanding of the physicochemical properties of the target molecule is paramount for designing an effective isolation strategy. The table below summarizes key properties for trimethoxytoluene isomers.

| Property | 2,4,5-Trimethoxytoluene | 3,4,5-Trimethoxytoluene |

| CAS Number | 14894-74-7[6] | 6443-69-2 |

| Molecular Formula | C₁₀H₁₄O₃[6] | C₁₀H₁₄O₃ |

| Molecular Weight | 182.22 g/mol [6] | 182.22 g/mol |

| Appearance | Not specified | Not specified |

| Boiling Point | Not specified | Not specified |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, chloroform, ethyl acetate, and hexane. | Soluble in organic solvents. |

A Step-by-Step Protocol for the Isolation of Trimethoxytoluene from Aristolochia clematitis

This protocol is designed as a comprehensive workflow from plant material processing to the purification and identification of the target compound.

Plant Material Collection and Preparation

The initial step involves the careful collection and preparation of the plant material to ensure the preservation of phytochemicals.

-

Collection: The roots of Aristolochia clematitis are reported to have the highest concentration of many secondary metabolites.[3][4] Collection should be done during the appropriate season to maximize the yield of the target compound.

-

Drying: The collected plant material should be shade-dried at room temperature to prevent the degradation of thermolabile compounds.

-

Grinding: The dried material should be coarsely powdered to increase the surface area for efficient solvent extraction.

Extraction of Crude Phytochemicals

The choice of extraction method and solvent is critical for selectively extracting the target compound while minimizing the co-extraction of undesirable substances.

-

Defatting: A preliminary extraction with a non-polar solvent like petroleum ether or hexane is recommended to remove fats and waxes.[7] This can be performed by maceration at room temperature.

-

Primary Extraction: Following defatting, the plant material should be extracted with a solvent of medium polarity. Methanol is a common choice for extracting a broad range of phytochemicals from Aristolochia species.[7] Soxhlet extraction can be employed for exhaustive extraction, though maceration with agitation is a gentler alternative.[2]

Experimental Protocol: Soxhlet Extraction

-

Place the defatted, powdered Aristolochia clematitis root material (e.g., 100 g) in a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with methanol (e.g., 500 mL).

-

Heat the flask to the boiling point of the solvent.

-

Allow the extraction to proceed for a sufficient duration (e.g., 12-24 hours) until the solvent in the siphon arm runs clear.

-

Cool the apparatus and concentrate the methanolic extract under reduced pressure using a rotary evaporator.

Liquid-Liquid Partitioning for Fractionation

The crude extract will contain a complex mixture of compounds with varying polarities. Liquid-liquid partitioning is an effective method to separate these compounds into different fractions.

-

Solvent System: A common approach is to partition the aqueous suspension of the crude extract with a series of immiscible organic solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[7] Trimethoxytoluene, being a relatively non-polar aromatic ether, is expected to partition into the less polar organic phases like chloroform or ethyl acetate.

Experimental Protocol: Liquid-Liquid Partitioning

-

Suspend the concentrated methanolic extract in distilled water.

-

Transfer the aqueous suspension to a separatory funnel.

-

Perform successive extractions with chloroform (e.g., 3 x 100 mL).

-

Combine the chloroform fractions and dry over anhydrous sodium sulfate.

-

Concentrate the chloroform fraction under reduced pressure to yield the chloroform-soluble fraction.

Chromatographic Purification

The chloroform-soluble fraction, while enriched with the target compound, will still contain other phytochemicals. Column chromatography is a powerful technique for the fine purification of individual compounds.

-

Stationary Phase: Silica gel is a suitable adsorbent for the separation of compounds with moderate polarity.[7]

-

Mobile Phase: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will allow for the sequential elution of compounds based on their affinity for the stationary phase. A common mobile phase for separating aromatic compounds is a mixture of hexane and ethyl acetate.

Experimental Protocol: Silica Gel Column Chromatography

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Adsorb the concentrated chloroform fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Begin elution with 100% hexane, gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v hexane:ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Final Purification by Preparative TLC or HPLC

For obtaining a highly pure compound, a final purification step using preparative TLC or High-Performance Liquid Chromatography (HPLC) may be necessary.

-

Preparative TLC: Fractions from column chromatography that show the presence of the target compound can be further purified on preparative TLC plates using a similar solvent system.[7]

-

Preparative HPLC: For higher resolution and purity, preparative HPLC with a C18 column and a mobile phase of methanol and water is a suitable option.[8]

Structural Elucidation and Identification

Once a pure compound is isolated, its chemical structure must be unequivocally identified using a combination of spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an ideal technique for the identification of volatile and semi-volatile compounds like trimethoxytoluene.[9] The retention time provides chromatographic information, while the mass spectrum gives the molecular weight and fragmentation pattern, which can be compared to a library of known compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the precise determination of the substitution pattern on the aromatic ring.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C ether linkages and the aromatic ring.

Visualization of the Isolation Workflow

The following diagram illustrates the overall workflow for the isolation of trimethoxytoluene from Aristolochia clematitis.

Caption: Workflow for the isolation and identification of trimethoxytoluene.

Biological Significance and Potential Applications

While the biological activities of 2,4,5-trimethoxytoluene are not extensively documented, related methoxylated aromatic compounds have shown a range of interesting bioactivities, including antioxidant and anti-inflammatory properties.[11] The structural similarity of trimethoxytoluene to intermediates in the biosynthesis of Coenzyme Q10 suggests that it could have interesting applications in cellular metabolism and bioenergetics.[1] Further research into the specific biological effects of 2,4,5-trimethoxytoluene is warranted.

Conclusion

This technical guide provides a comprehensive and scientifically-grounded methodology for the isolation of trimethoxytoluene from Aristolochia clematitis. By following the detailed protocols for extraction, fractionation, purification, and identification, researchers can effectively isolate and characterize this and other aromatic compounds from this phytochemically rich plant. It is crucial to re-emphasize the importance of handling Aristolochia species with care due to the presence of toxic aristolochic acids and to perform rigorous purification to ensure the safety and purity of the isolated compounds.

References

-

Phytochemicals detected in extracts of Aristolochia clematitis L. roots. ResearchGate. Available at: [Link]

-

Aristolochia clematitis L. Ethanolic Extracts: In Vitro Evaluation of Antioxidant Activity and Cytotoxicity on Caco-2 Cell Line. National Institutes of Health. Available at: [Link]

-

Analysis of aristolochic acids and evaluation of antibacterial activity of Aristolochia clematitis L. PubMed. Available at: [Link]

-

Analysis of aristolochic acids and evaluation of antibacterial activity of Aristolochia clematitis L. AKJournals. Available at: [Link]

-

Determination of aristolochic acid I in a thick extract of Aristolochia clematitis herb by HPLC and the establishment of its cytotoxic activity. Annals of Mechnikov's Institute. Available at: [Link]

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. PubMed. Available at: [Link]

-

Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L. PubMed Central. Available at: [Link]

-

Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants. PubMed. Available at: [Link]

-

Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and derivatives in Aristolochia herbs. Springer. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of aristolochlic acids and evaluation of antibacterial activity of Aristolochia clematitis L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. akjournals.com [akjournals.com]

- 5. Determination of aristolochic acid I in a thick extract of Aristolochia clematitis herb by HPLC and the establishment of its cytotoxic activity | Annals of Mechnikov's Institute [journals.uran.ua]

- 6. scbt.com [scbt.com]

- 7. Isolation, Characterization and Quantity Determination of Aristolochic Acids, Toxic Compounds in Aristolochia bracteolata L - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selectively preparative purification of aristolochic acids and aristololactams from Aristolochia plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. html.rhhz.net [html.rhhz.net]

- 11. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trimethoxytoluene

Abstract

This technical guide provides a comprehensive analysis of 2,4,5-Trimethoxytoluene (CAS RN: 14894-74-7), a substituted aromatic ether. In the landscape of fine chemical synthesis and pharmaceutical research, the precise characterization of molecular isomers is paramount, as subtle structural variations can lead to significant differences in chemical reactivity and biological activity. This document consolidates the available physicochemical and spectroscopic data for the 2,4,5-isomer, distinguishing it from its more commonly cited structural isomers. We present its core chemical identity, a summary of its physical properties, and a detailed exploration of its spectroscopic signature. Furthermore, this guide outlines robust, field-proven experimental protocols for the determination of key physical properties, offering both methodological steps and the scientific rationale behind them. This work is intended to serve as a vital resource for researchers, chemists, and drug development professionals requiring accurate and reliable data for this specific compound.

Core Chemical Identity and Structure

2,4,5-Trimethoxytoluene is an organic compound characterized by a toluene backbone substituted with three methoxy (-OCH₃) groups at the 2, 4, and 5 positions of the benzene ring. Accurate identification is the foundation of any scientific investigation, preventing costly errors that can arise from isomeric confusion.

The definitive identifiers for 2,4,5-Trimethoxytoluene are summarized below.[1]

| Identifier | Value | Source |

| CAS Registry Number | 14894-74-7 | [1] |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| IUPAC Name | 1,2,4-Trimethoxy-5-methylbenzene | N/A |

| Canonical SMILES | CC1=C(C=C(C=C1OC)OC)OC | N/A |

| InChI Key | UUJBBNSZJILFNT-UHFFFAOYSA-N | N/A |

graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];// Benzene Ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];

// Substituents C1 -- CH3 [len=1.5, label="CH₃"]; C2 -- O1 [len=1.5]; O1 -- OCH3_1 [len=1.0, label="OCH₃"]; C4 -- O2 [len=1.5]; O2 -- OCH3_2 [len=1.0, label="OCH₃"]; C5 -- O3 [len=1.5]; O3 -- OCH3_3 [len=1.0, label="OCH₃"];

// Node Labels C1 [label="C"]; C2 [label="C"]; C3 [label="CH"]; C4 [label="C"]; C5 [label="C"]; C6 [label="CH"]; CH3 [label=""]; O1 [label=""]; O2 [label=""]; O3 [label=""]; OCH3_1 [label=""]; OCH3_2 [label=""]; OCH3_3 [label=""];

// Invisible nodes for positioning labels node [shape=none, fontsize=10]; pos1 [pos="0.2,1.6!", label="1"]; pos2 [pos="-1.2,1.2!", label="2"]; pos3 [pos="-1.4,-0.4!", label="3"]; pos4 [pos="-0.2,-1.6!", label="4"]; pos5 [pos="1.2,-1.2!", label="5"]; pos6 [pos="1.4,0.4!", label="6"]; }

Caption: 2D structure of 2,4,5-Trimethoxytoluene (CAS 14894-74-7).

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, formulation, and storage. While experimental data for the 2,4,5-isomer is less prevalent than for other isomers, the following table summarizes available and predicted information.

| Property | Value | Notes |

| Boiling Point | 259.0 ± 35.0 °C | Predicted value.[2] |

| Density | 1.025 ± 0.06 g/cm³ | Predicted value.[2] |

| Melting Point | Data not available | Requires experimental determination. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like methanol, ethanol, and chloroform, with low solubility in water based on its structure. |

| Appearance | Data not available | Similar aromatic ethers are typically colorless to pale yellow liquids or low-melting solids. |

Expert Insight: The significant variance in the predicted boiling point (± 35.0 °C) underscores the necessity of experimental verification.[2] Computational models provide valuable estimates, but factors like intermolecular forces in a specific isomeric arrangement can lead to deviations. For drug development, an accurate boiling point is essential for purification via distillation and for assessing volatility.

Spectroscopic Characterization Profile

Spectroscopy is the cornerstone of molecular characterization, providing a unique fingerprint for compound identification and structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues. For 2,4,5-Trimethoxytoluene (MW: 182.22), an Electron Ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 182. A characteristic fragmentation pattern would likely involve the loss of a methyl group (-CH₃, 15 Da) to yield a stable benzylic cation at m/z = 167, which is often the base peak.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, corresponding to specific vibrational modes. This technique is invaluable for identifying functional groups. The IR spectrum of 2,4,5-Trimethoxytoluene is predicted to exhibit key absorption bands:

-

~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methoxy groups.

-

~1600-1450 cm⁻¹: C=C stretching vibrations characteristic of the aromatic ring.

-

~1250-1000 cm⁻¹: Strong C-O stretching vibrations from the three methoxy ether linkages. These are often the most prominent signals.

-

~900-675 cm⁻¹: C-H "out-of-plane" bending, which can help confirm the substitution pattern on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2,4,5-Trimethoxytoluene in a solvent like CDCl₃, the spectrum is predicted as follows:

-

Two singlets in the aromatic region (~6.5-7.0 ppm): Representing the two non-equivalent aromatic protons (at C3 and C6).

-

Three distinct singlets in the methoxy region (~3.7-4.0 ppm): Each integrating to 3H, corresponding to the three electronically non-equivalent methoxy groups.

-

One singlet in the aliphatic region (~2.2-2.4 ppm): Integrating to 3H, representing the methyl group attached to the ring.

-

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. The predicted spectrum for this molecule would show 10 distinct signals:

-

Six signals in the aromatic region (~110-155 ppm): For the six unique carbons of the benzene ring.

-

Three signals for the methoxy carbons (~55-61 ppm).

-

One signal for the toluene methyl carbon (~15-22 ppm).

-

Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be employed. The following sections describe validated methodologies for determining key physicochemical properties.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality and Justification: DSC is the preferred method for melting point analysis in industrial research over traditional capillary methods. It offers superior accuracy, requires only a small amount of sample (1-5 mg), and provides additional thermodynamic information, such as the enthalpy of fusion (ΔHfus). This data is a quantitative measure of purity; impurities broaden the melting peak and lower the melting point.

Methodology:

-

Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.

-

Sample Preparation: Accurately weigh 2-3 mg of 2,4,5-Trimethoxytoluene into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature well above the melting point (e.g., 50°C).

-

Maintain a constant nitrogen purge (20-50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.

Caption: Standard workflow for melting point determination using DSC.

Protocol: Thermodynamic Solubility Assessment

Causality and Justification: Understanding a compound's solubility in various media (aqueous buffers, organic solvents) is fundamental in drug development for formulation, bioavailability, and purification. The shake-flask method is a gold-standard technique for determining thermodynamic (equilibrium) solubility, ensuring the system has reached a true saturation point.

Methodology:

-

System Preparation: Add an excess amount of 2,4,5-Trimethoxytoluene to a series of vials, each containing a known volume of a different solvent (e.g., Water, pH 7.4 PBS, Ethanol, DMSO). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the undissolved solid.

-

Sample Analysis: Carefully extract an aliquot from the clear supernatant.

-

Quantification: Dilute the aliquot with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve of known concentrations.

Safety, Handling, and Storage

As a substituted aromatic ether, 2,4,5-Trimethoxytoluene requires careful handling in a laboratory setting.

-

Handling: Use only in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications and Scientific Relevance

While the 3,4,5-isomer of trimethoxytoluene is a well-known intermediate in the synthesis of pharmaceuticals like Coenzyme Q10 and Idebenone, the 2,4,5-isomer serves primarily as a specialty research chemical.[3] Its utility lies in:

-

Organic Synthesis: As a functionalized aromatic building block for constructing more complex molecules.

-

Reference Standard: For analytical method development, where it can be used to identify impurities or byproducts in the synthesis of other trimethoxytoluene isomers.

-

Proteomics Research: It is marketed as a specialty chemical for this field, likely for use in derivatization or as a matrix component.[1]

Conclusion

2,4,5-Trimethoxytoluene (CAS 14894-74-7) is a distinct chemical entity whose properties must be considered independently of its isomers. This guide has consolidated its core identifiers and provided a detailed profile of its expected spectroscopic characteristics, which are essential for its unambiguous identification. While some experimental physicochemical data remains to be published, the standardized protocols outlined herein provide a clear and robust framework for researchers to generate such data with high fidelity. Accurate characterization, as detailed in this document, is the foundation of reproducible and reliable scientific research.

References

Sources

A Guide to the Structural Elucidation of 2,4,5-Trimethoxytoluene: A Spectroscopic Approach

Introduction: The Challenge of Isomeric Differentiation

In the realm of pharmaceutical development and chemical research, the precise structural identification of molecules is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different chemical, physical, and biological properties. 2,4,5-Trimethoxytoluene, a substituted aromatic compound, and its isomers, such as 2,4,6- and 3,4,5-trimethoxytoluene, present a classic challenge in structural elucidation. This technical guide provides an in-depth exploration of how a multi-spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), can be employed to unambiguously determine the structure of 2,4,5-Trimethoxytoluene. For researchers and drug development professionals, understanding these analytical techniques is crucial for ensuring the correct isomeric form of a compound is being utilized, thereby guaranteeing the safety, efficacy, and reproducibility of their work.

Molecular Structure and Isomers

2,4,5-Trimethoxytoluene has the molecular formula C10H14O3. The key to its structural elucidation lies in determining the substitution pattern of the three methoxy groups and one methyl group on the benzene ring.

Diagram 1: Molecular Structure of 2,4,5-Trimethoxytoluene

Caption: Molecular structure of 2,4,5-Trimethoxytoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, we can deduce the connectivity of atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons. For 2,4,5-Trimethoxytoluene, we expect to see signals for the aromatic protons, the methyl protons, and the methoxy protons.

Table 1: Comparison of ¹H NMR Data for Trimethoxytoluene Isomers and a Related Compound

| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Methyl Protons (ppm) |

| 2,4,5-Trimethoxytoluene (Predicted) | ~6.5 (s, 1H), ~6.9 (s, 1H) | ~3.8 (s, 3H), ~3.85 (s, 3H), ~3.9 (s, 3H) | ~2.2 (s, 3H) |

| 2,4,6-Trimethoxytoluene[1][2] | 6.12 (s, 2H) | 3.77 (s, 6H), 3.77 (s, 3H) | 2.02 (s, 3H) |

| 3,4,5-Trimethoxytoluene[3][4] | 6.38 (s, 2H) | 3.82 (s, 6H), 3.81 (s, 3H) | 2.30 (s, 3H) |

| 2,4,5-Trimethoxybenzaldehyde[5][6] | 6.50 (s, 1H), 7.32 (s, 1H) | 3.88 (s, 3H), 3.92 (s, 3H), 3.98 (s, 3H) | N/A |

Interpretation and Causality:

-

Aromatic Region: The key to distinguishing 2,4,5-Trimethoxytoluene from its isomers lies in the aromatic region.

-

2,4,5-Trimethoxytoluene is predicted to show two singlets for its two aromatic protons. These protons are in different chemical environments and do not have any adjacent protons to couple with, hence they appear as singlets. The chemical shifts are influenced by the electron-donating methoxy groups. The proton at C6 will be upfield compared to the proton at C3 due to the electronic effects of the surrounding substituents. The data from 2,4,5-trimethoxybenzaldehyde supports the prediction of two distinct singlets in the aromatic region.[5][6]

-

2,4,6-Trimethoxytoluene exhibits a single singlet for its two equivalent aromatic protons, integrating to 2H.[1][2] This is due to the symmetry of the molecule.

-

3,4,5-Trimethoxytoluene also shows a single singlet for its two equivalent aromatic protons, integrating to 2H, again due to molecular symmetry.[3][4]

-

-

Methoxy and Methyl Regions: The methoxy and methyl protons will all appear as singlets as they are not coupled to other protons. While there might be slight differences in their chemical shifts, the primary distinguishing feature remains the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons in a molecule.

Table 2: Comparison of ¹³C NMR Data for Trimethoxytoluene Isomers

| Compound | Aromatic Carbons (ppm) | Methoxy Carbons (ppm) | Methyl Carbon (ppm) |

| 2,4,5-Trimethoxytoluene (Predicted) | ~150, ~148, ~143, ~115, ~112, ~98 | ~56, ~56.5, ~57 | ~16 |

| 2,4,6-Trimethoxytoluene[1] | 159.2, 107.4, 90.5 | 55.7, 55.2 | 8.9 |

| 3,4,5-Trimethoxytoluene[3] | 153.3, 136.4, 133.5, 106.5 | 60.7, 56.0 | 21.7 |

Interpretation and Causality:

-

Aromatic Carbons:

-

2,4,5-Trimethoxytoluene is expected to show six distinct signals for the six aromatic carbons, as they are all in unique chemical environments.

-

2,4,6-Trimethoxytoluene , due to its symmetry, will have fewer than six signals in the aromatic region.[1]

-

3,4,5-Trimethoxytoluene will also show fewer than six aromatic carbon signals due to symmetry.[3]

-

-

Methoxy and Methyl Carbons: The chemical shifts of the methoxy and methyl carbons will also vary slightly between the isomers, providing complementary information for structural confirmation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Key IR Absorption Bands for Trimethoxytoluenes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 3000 - 2850 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Ether) | Stretching | 1250 - 1000 |

| C-H (Aromatic) | Bending (out-of-plane) | 900 - 675 |

Interpretation and Causality:

The IR spectra of the trimethoxytoluene isomers will be broadly similar, all showing characteristic absorptions for aromatic C-H, aliphatic C-H, aromatic C=C, and C-O ether linkages. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The out-of-plane C-H bending vibrations are particularly sensitive to the substitution pattern on the benzene ring. For 2,4,5-Trimethoxytoluene, with two adjacent hydrogens, a strong absorption band is expected in the 800-840 cm⁻¹ region. In contrast, the isolated aromatic hydrogens in the other isomers would give rise to different bending vibration frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the structure.

Interpretation and Causality:

All trimethoxytoluene isomers will have the same molecular ion peak (M⁺) at an m/z of 182, corresponding to the molecular weight of C10H14O3.[1][2] The fragmentation patterns, however, can differ based on the stability of the resulting fragments. The loss of a methyl group (CH₃, 15 Da) to give a fragment at m/z 167 is a common fragmentation pathway for these compounds.[3] Subsequent losses of formaldehyde (CH₂O, 30 Da) from the methoxy groups can also be observed. While subtle differences in the relative abundances of fragment ions might be present, MS alone is generally not sufficient to definitively distinguish between these isomers. It is most powerfully used in conjunction with NMR and IR data.

Experimental Protocols: A Self-Validating Workflow

To ensure the accurate elucidation of the structure of 2,4,5-Trimethoxytoluene, a systematic and self-validating experimental workflow is essential.

Diagram 2: Experimental Workflow for Structural Elucidation

Caption: A systematic workflow for the spectroscopic identification of 2,4,5-Trimethoxytoluene.

Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition

-

Sample Purity Assessment: Before analysis, ensure the purity of the 2,4,5-Trimethoxytoluene sample using a suitable technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). Impurities can complicate spectral interpretation.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified sample into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the NMR tube. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. If necessary, use a vortex mixer.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field, which is critical for obtaining high-resolution spectra.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to an appropriate value (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is typically used.

-

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Determine the chemical shifts and splitting patterns for all signals in both the ¹H and ¹³C spectra.

Conclusion: A Synergistic Approach to Certainty

The structural elucidation of 2,4,5-Trimethoxytoluene is a clear demonstration of the power of a synergistic analytical approach. While each spectroscopic technique provides valuable pieces of the puzzle, it is their combined interpretation that leads to an unambiguous structural assignment. The key to differentiating 2,4,5-Trimethoxytoluene from its isomers lies predominantly in the distinct pattern of its aromatic protons in the ¹H NMR spectrum and the number of unique aromatic carbons in the ¹³C NMR spectrum. By carefully analyzing the spectroscopic data and comparing it with that of known isomers, researchers can confidently identify their target molecule, ensuring the integrity and success of their scientific endeavors.

References

-

PubChem. (n.d.). 2,4,6-Trimethoxytoluene. Retrieved from [Link]

-

PubChem. (n.d.). 2,3,5-Trimethoxytoluene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

-

PubChem. (n.d.). 3,4,5-Trimethoxytoluene. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

Sources

- 1. 2,4,6-Trimethoxytoluene | C10H14O3 | CID 84201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-TRIMETHOXYTOLUENE(14107-97-2) 1H NMR [m.chemicalbook.com]

- 3. 3,4,5-Trimethoxytoluene | C10H14O3 | CID 80922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4,5-Trimethoxytoluene(6443-69-2) 1H NMR spectrum [chemicalbook.com]

- 5. 2,4,5-Trimethoxybenzaldehyde(4460-86-0) 1H NMR spectrum [chemicalbook.com]

- 6. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]

FT-IR and mass spectrometry of 2,4,5-Trimethoxytoluene

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,4,5-Trimethoxytoluene

Introduction

2,4,5-Trimethoxytoluene, a substituted aromatic ether with the chemical formula C₁₀H₁₄O₃ and a molecular weight of 182.22 g/mol , is a significant organic intermediate.[1][2] Its structural isomers serve as key precursors in the synthesis of high-value pharmaceutical compounds such as Coenzyme Q10 and the synthetic antioxidant Idebenone.[3][4] Given its role in complex chemical syntheses, the unambiguous structural confirmation and purity assessment of 2,4,5-Trimethoxytoluene are paramount. This guide provides a comprehensive technical overview of two primary analytical techniques for its characterization: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).

This document is intended for researchers, analytical chemists, and quality control professionals. It moves beyond procedural outlines to explain the causal relationships behind experimental choices and data interpretation, ensuring a robust and scientifically grounded understanding. All personnel handling this compound should first consult the Safety Data Sheet (SDS), as it may cause skin and eye irritation and is harmful if swallowed.[5][6][7]

Caption: Molecular Structure of 2,4,5-Trimethoxytoluene.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

Theoretical Principles: Expected Vibrational Modes

The structure of 2,4,5-Trimethoxytoluene contains several key functional groups that give rise to characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹).

-

C-H Stretching:

-

Aromatic (sp² C-H): The C-H bonds on the benzene ring produce sharp, medium-intensity stretching vibrations typically found just above 3000 cm⁻¹.

-

Aliphatic (sp³ C-H): The methyl group attached to the ring and the methyls of the three methoxy groups exhibit strong, sharp stretching vibrations just below 3000 cm⁻¹.

-

-

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring appear as a series of peaks of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The aryl-alkyl ether linkages (Ar-O-CH₃) are a defining feature. These produce very strong, characteristic asymmetric and symmetric stretching bands, typically in the 1250-1000 cm⁻¹ range. The exact positions are sensitive to the substitution pattern on the aromatic ring.

-

C-H Bending:

-

Aliphatic (sp³ C-H): Bending vibrations (scissoring, rocking) of the methyl groups are expected around 1465 cm⁻¹ and 1375 cm⁻¹.

-

Aromatic (sp² C-H): Out-of-plane (OOP) bending vibrations are highly diagnostic of the ring substitution pattern. For a 1,2,4,5-tetrasubstituted benzene ring, a strong absorption is expected in the 900-850 cm⁻¹ range.

-

Experimental Protocol: Data Acquisition via ATR

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its minimal sample preparation and high reproducibility.

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Step-by-Step Methodology:

-

Instrument Setup: Utilize an FT-IR spectrometer, such as a Bruker Tensor 27, equipped with a Diamond ATR accessory.[8]

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Collection: Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum. Parameters: 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, 16-32 scans.

-

Sample Application: Place a single drop of 2,4,5-Trimethoxytoluene directly onto the center of the ATR crystal, ensuring complete coverage.

-

Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.

-

Data Processing: The instrument software automatically performs a background subtraction. Apply an ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam) and a baseline correction to produce the final, interpretable spectrum.

-

Cleaning: Clean the sample from the ATR crystal immediately after analysis using an appropriate solvent.

Data Interpretation: Characteristic Absorption Bands

The following table summarizes the expected key absorption bands for 2,4,5-Trimethoxytoluene. The presence and relative intensity of these bands provide a high-confidence confirmation of the molecule's identity.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Causality and Insights |

| 3050 - 3000 | Aromatic C-H Stretch | Medium | Confirms the presence of the benzene ring. Often appears as a cluster of smaller, sharp peaks. |

| 2995 - 2850 | Aliphatic C-H Stretch | Strong | Strong signals from the ten C-H bonds in the methyl and methoxy groups. Multiple peaks are expected. |

| 1610 - 1580 | Aromatic C=C Stretch | Medium-Strong | Corresponds to the stretching of the carbon-carbon bonds within the stable aromatic ring. |

| 1520 - 1480 | Aromatic C=C Stretch | Strong | Another key indicator of the aromatic core. Its high intensity is characteristic of highly substituted, electron-rich rings. |

| 1470 - 1440 | Aliphatic C-H Bend | Medium | Asymmetric bending (scissoring) of the CH₃ groups. |

| 1250 - 1200 | Asymmetric Ar-O-C Stretch | Very Strong | A highly diagnostic, intense band for aryl ethers. Its position indicates the strong C-O bond character. |

| 1100 - 1020 | Symmetric Ar-O-C Stretch | Strong | The second key ether band, confirming the multiple methoxy substituents. |

| 900 - 850 | Aromatic C-H OOP Bend | Strong | This out-of-plane bending is characteristic of the 1,2,4,5-tetrasubstitution pattern of the benzene ring. |

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, causing it to fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint.

Theoretical Principles: Ionization and Fragmentation

In EI-MS, a high-energy electron beam (typically 70 eV) bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•) . The m/z of this ion corresponds to the molecular weight of the compound. For 2,4,5-Trimethoxytoluene, the molecular ion is expected at m/z 182 .[1][2]

This molecular ion is unstable and rapidly undergoes fragmentation. The fragmentation pathways are governed by the stability of the resulting ions and neutral losses.[9][10] For 2,4,5-Trimethoxytoluene, fragmentation is dictated by the methoxy and methyl substituents on the stable aromatic ring.

-

Alpha-Cleavage: The most favorable fragmentation for ethers is the cleavage of a C-C bond adjacent to the oxygen. In this case, it involves the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups. This is often the most abundant fragment.

-

Benzylic Cleavage: Cleavage of the methyl group from the aromatic ring can also occur, though loss from a methoxy group is typically more favorable.

-

Loss of Neutral Molecules: Subsequent or alternative fragmentation pathways can involve the elimination of stable neutral molecules like formaldehyde (CH₂O, 30 Da) or carbon monoxide (CO, 28 Da).

Experimental Protocol: Data Acquisition via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing volatile and semi-volatile compounds like 2,4,5-Trimethoxytoluene, as it provides both separation and structural information.[11][12][13]

Caption: General experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

-

GC System: Use a gas chromatograph equipped with a capillary column suitable for general-purpose analysis of semi-volatile compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

GC Parameters:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes. This ensures good separation from any potential impurities.

-

Injection Volume: 1 µL.

-

-

MS Parameters:

-

Transfer Line Temperature: 280°C to prevent sample condensation.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-250.

-

Data Interpretation: Predicted Fragmentation Pattern

The EI mass spectrum of 2,4,5-Trimethoxytoluene is expected to be highly characteristic. The molecular ion at m/z 182 should be clearly visible. The base peak , which is the most intense peak in the spectrum, is predicted to be at m/z 167, resulting from the facile loss of a methyl radical.[9]

Caption: Predicted major EI fragmentation pathways for 2,4,5-Trimethoxytoluene.

Table of Key Expected Ions:

| m/z Value | Proposed Ion Structure / Formula | Fragmentation Pathway | Significance |

| 182 | [C₁₀H₁₄O₃]⁺• | Molecular Ion (M⁺•) | Confirms the molecular weight of the compound. |

| 167 | [C₉H₁₁O₃]⁺ | M⁺• - •CH₃ | Base Peak. Loss of a methyl radical from a methoxy group, forming a stable oxonium ion. |

| 152 | [C₉H₁₂O₂]⁺• | M⁺• - CH₂O | Loss of formaldehyde, a common rearrangement for methoxy-substituted aromatics. |

| 139 | [C₈H₁₁O₂]⁺ | [M-CH₃]⁺ - CO | Loss of carbon monoxide from the m/z 167 fragment. |

| 124 | [C₇H₈O₂]⁺ | [M-CH₃-CO]⁺ - •CH₃ | Subsequent loss of a second methyl radical. |

| 111 | [C₇H₇O]⁺ | Further fragmentation | Indicates breakdown of the core substituted ring structure. |

Conclusion

The synergistic use of FT-IR spectroscopy and mass spectrometry provides a robust and definitive analytical characterization of 2,4,5-Trimethoxytoluene. FT-IR confirms the presence of the required functional groups (aromatic ring, ether linkages, methyl groups) and the specific substitution pattern. GC-MS provides the exact molecular weight and a detailed fragmentation fingerprint that is unique to the molecule's structure. Together, these field-proven techniques constitute a self-validating system for identity confirmation and purity assessment, essential for any research, development, or manufacturing process involving this important chemical intermediate.

References

-

2,4,6-Trimethoxytoluene | C10H14O3 | CID 84201. PubChem, NIH. [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Toluene. NCBI Bookshelf. [Link]

-

2,4,5-Trimethoxytoluene - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

Determination of benzene, toluene, ethylbenzene, p-, m-, o-xylene, and n-butyl acetate in urine by a validated gas chromatograph. SciELO. [Link]

-

Quantitative Detection of Benzene in Toluene- and Xylene-Rich Atmospheres Using High-Kinetic-Energy Ion Mobility Spectrometry (IMS). ACS Publications. [Link]

-

The Chemical Synthesis Pathway of 3,4,5-Trimethoxytoluene Explained. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF TOLUENE AND ITS METABOLITES IN URINE FOR TOLUENE EXPOSURE – A REVIEW. Universiti Kebangsaan Malaysia. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. [Link]

-

Fragmentation Patterns in Mass Spectrometry. TutorChase. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Mass Spectrometry: Fragmentation. Course Hero. [Link]

-

(PDF) Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C10H12O4. ResearchGate. [Link]

- Process for the preparation of 2,4,5-trimethoxybenzaldehyde.

-

On-Line Composition Analysis of Complex Hydrocarbon Streams by Time-Resolved Fourier Transform Infrared Spectroscopy and Ion-Molecule Reaction Mass Spectrometry. Chalmers University of Technology. [Link]

-

2,3,5-trimethoxytoluene. NIST WebBook. [Link]

-

FT-IR spectra of Toluene (treated). ResearchGate. [Link]

-

Infrared Spectrum of Toluene: Comparison of Anharmonic Isolated-Molecule Calculations and Experiments. UCI Department of Chemistry. [Link]

-

Toluene Infrared Spectrum. NIST WebBook. [Link]

-

Toluene Mass spectrum (electron ionization). NIST WebBook. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. spectrabase.com [spectrabase.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. 2,4,6-Trimethoxytoluene | C10H14O3 | CID 84201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tutorchase.com [tutorchase.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. ANALYTICAL METHODS - Toxicological Profile for Toluene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. labproinc.com [labproinc.com]

- 13. ukm.my [ukm.my]

A Technical Guide to the Solubility and Stability of 2,4,5-Trimethoxytoluene: An Investigative Approach

Introduction and Statement of Purpose

2,4,5-Trimethoxytoluene is a substituted aromatic organic compound with potential applications as a key starting material or intermediate in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). As with any compound designated for research and development, a comprehensive understanding of its physicochemical properties is paramount for process optimization, formulation development, and ensuring product quality and safety. The solubility of a compound dictates its handling, reaction conditions, and bioavailability, while its stability profile informs storage requirements, shelf-life, and potential degradation pathways.

A review of publicly available scientific literature reveals a significant gap in experimental data concerning the specific solubility and stability of the 2,4,5-isomer of trimethoxytoluene. This guide, therefore, deviates from a simple data summary. Instead, it serves as an in-depth technical manual for researchers, scientists, and drug development professionals, providing the foundational knowledge and detailed experimental frameworks required to determine these critical parameters in the laboratory.

This document outlines the predicted physicochemical behavior of 2,4,5-Trimethoxytoluene based on its chemical structure and established principles for aromatic ethers. It then provides robust, step-by-step protocols for the experimental determination of its solubility in common laboratory solvents and its intrinsic stability under forced degradation conditions, consistent with International Council for Harmonisation (ICH) guidelines.

Predicted Physicochemical Profile of 2,4,5-Trimethoxytoluene

The molecular structure of 2,4,5-Trimethoxytoluene—an aromatic ring with a methyl group and three electron-donating methoxy (-OCH₃) groups—provides a strong basis for predicting its general solubility and stability characteristics.

2.1 Predicted Solubility:

The presence of three ether functional groups introduces polarity to the molecule. These ethereal oxygens can act as hydrogen bond acceptors, allowing for some interaction with polar solvents.[1] However, the molecule is dominated by the non-polar aromatic ring and four methyl groups (one from toluene, three from the methoxy groups), which significantly increases its lipophilicity.

-

Aqueous Solubility: Expected to be low to very low. The large non-polar surface area will likely limit its miscibility with water.[1][2]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Predicted to have moderate to good solubility. The alkyl chains of the alcohols can interact with the non-polar regions of the molecule, while the hydroxyl groups can engage in weak hydrogen bonding with the methoxy oxygens.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Predicted to have good to excellent solubility. These solvents can effectively solvate the molecule through dipole-dipole interactions without the steric hindrance of hydrogen bonding networks.[3]

-

Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane): Predicted to have excellent solubility due to the "like dissolves like" principle, driven by van der Waals forces between the solvent and the aromatic, lipophilic structure of the compound.

2.2 Predicted Stability:

Ethers are generally considered chemically stable and less reactive than many other functional groups.[4] However, specific structural features and external conditions can lead to degradation.

-

Hydrolytic Stability: Aromatic ethers are significantly more resistant to acid-catalyzed hydrolysis than alkyl ethers because the electron-donating resonance of the aromatic ring strengthens the C-O bond.[1] Therefore, 2,4,5-Trimethoxytoluene is expected to be relatively stable under neutral and moderately acidic or basic aqueous conditions at ambient temperature. Harsh pH and high temperatures may induce slow hydrolysis.

-

Oxidative Stability: The electron-rich aromatic ring, activated by three methoxy groups, is a potential site for oxidation. Strong oxidizing agents could potentially lead to the formation of quinones or other oxidative degradation products. Ethers can also form explosive peroxides upon prolonged exposure to air and light, a critical safety consideration for long-term storage.[2]

-

Thermal Stability: The compound is expected to be thermally stable at typical laboratory and storage temperatures. High temperatures, as used in stress testing, will be necessary to induce thermal degradation.

-

Photostability: Substituted aromatic compounds can absorb UV light, which may lead to photochemical degradation. Photostability testing is essential to determine its sensitivity to light exposure.

Experimental Protocol for Solubility Determination

To quantitatively determine the thermodynamic equilibrium solubility, the saturation shake-flask method is the gold standard and most reliable technique.[5] This protocol ensures that the solvent is fully saturated with the compound, and any undissolved solid is removed before analysis.

3.1 Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 2,4,5-Trimethoxytoluene to several screw-capped vials (e.g., 20 mL glass scintillation vials). The presence of visible, undissolved solid material at the end of the experiment is crucial to ensure saturation has been reached.[6]

-

Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of each selected laboratory solvent to its respective vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate equipped with a magnetic stir bar in each vial. Agitate the mixtures at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically adequate for most compounds.[6][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). Alternatively, the samples can be centrifuged at high speed, and the supernatant carefully collected.[8]

-

Quantification:

-

Immediately dilute a precise aliquot of the clear filtrate with a suitable solvent to prevent precipitation and bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration.

-

Prepare a calibration curve using standards of known concentration to accurately quantify the compound in the filtrate.

-

-

Reporting: Calculate the solubility using the determined concentration and the dilution factor. Report the results in units such as mg/mL or µg/mL, specifying the solvent and the temperature.

3.2 Data Presentation: Solubility of 2,4,5-Trimethoxytoluene

| Solvent Class | Solvent Name | Temperature (°C) | Measured Solubility (mg/mL) | Observations |

| Aqueous | Purified Water | 25 | ||

| Polar Protic | Methanol | 25 | ||

| Ethanol | 25 | |||

| Polar Aprotic | Acetonitrile | 25 | ||

| Acetone | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Tetrahydrofuran (THF) | 25 | |||

| Non-Polar | Toluene | 25 | ||

| Dichloromethane (DCM) | 25 | |||

| n-Hexane | 25 |

3.3 Visualization: Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Experimental Protocol for Stability Profiling

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[9] The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and pathways.[10] These studies are fundamental to developing and validating stability-indicating analytical methods, as required by ICH guidelines.[11][12]

4.1 Step-by-Step Methodology:

For each condition, a solution of 2,4,5-Trimethoxytoluene (e.g., 1 mg/mL) is prepared and subjected to stress. A control sample, stored under ambient or refrigerated conditions, should be analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M to 1.0 M hydrochloric acid (HCl). If solubility is an issue, a co-solvent like methanol or acetonitrile can be used.

-

Incubate the solution at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, dilute to the target concentration, and analyze.[10]

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M to 1.0 M sodium hydroxide (NaOH).

-

Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.[10]

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution containing a low concentration of hydrogen peroxide (e.g., 3-6% H₂O₂).

-

Incubate at room temperature or slightly elevated temperature (e.g., 40 °C), protected from light.

-

Monitor the reaction over several hours. Once sufficient degradation is observed, dilute the sample and analyze.

-

-

Thermal Degradation (Solid State & Solution):

-

Solid: Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 70 °C). Analyze samples at various time points.

-

Solution: Prepare a solution of the compound in a suitable inert solvent (e.g., acetonitrile/water). Incubate at an elevated temperature (e.g., 70 °C) in a sealed vial. Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Prepare a solution of the compound and place it in a photostability chamber, exposing it to a light source that provides both UV and visible output, as specified in ICH guideline Q1B.

-

A control sample should be wrapped in aluminum foil to exclude light and placed in the same chamber to differentiate between thermal and photolytic degradation.

-

Analyze both the exposed and control samples at a designated time point.

-

4.2 Data Presentation: Forced Degradation Summary

| Stress Condition | Reagent/Condition Details | Duration | Temp (°C) | % Assay of Parent | % Degradation | No. of Degradants |

| Control | No Stress | 72 hr | 25 | |||